2,3,4-Trimethoxybenzoylformic acid
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Overview
Description
2,3,4-Trimethoxybenzoylformic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, characterized by the presence of three methoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 2,3,4-Trimethoxybenzoylformic acid can be achieved through several routes. One common method involves the methylation of gallic acid using dimethyl carbonate under the catalysis of ionic liquids. This process includes bromination, cyaniding, and hydrolyzation steps, resulting in a total yield of approximately 38.2% . Another method involves the use of 2,3,4-trihydroxybenzoic acid as a starting material, which undergoes hypermethylation with methyl sulfate . Industrial production methods often focus on optimizing these reactions to achieve higher yields and lower costs.
Chemical Reactions Analysis
2,3,4-Trimethoxybenzoylformic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2,3,4-Trimethoxybenzoylformic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxybenzoylformic acid involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,3,4-Trimethoxybenzoylformic acid can be compared with other similar compounds such as:
- 2,3,4-Trimethoxybenzoic acid
- 2,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzoic acid These compounds share similar structural features but differ in the position and number of methoxy groups, which can influence their chemical properties and reactivity .
Properties
IUPAC Name |
2-oxo-2-(2,3,4-trimethoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNZGLPVASKSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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